

physicochemical properties of 2-Chloro-3-ethylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3-ethylquinoxaline

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An In-depth Technical Guide to **2-Chloro-3-ethylquinoxaline**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of **2-Chloro-3-ethylquinoxaline**, a key heterocyclic intermediate in synthetic and medicinal chemistry. While direct experimental data for this specific derivative is limited, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a robust profile for researchers. The guide covers essential physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores the compound's characteristic spectroscopic signatures and chemical reactivity. Furthermore, it delves into the broader applications of the quinoxaline scaffold in drug discovery, positioning **2-Chloro-3-ethylquinoxaline** as a valuable building block for developing novel therapeutic agents.

Chemical Identity and Structure

2-Chloro-3-ethylquinoxaline belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The core structure is substituted at the 2-position with a reactive chlorine atom and at the 3-position with an ethyl group. This arrangement makes it an important pharmacophore and a versatile synthetic intermediate.

- IUPAC Name: **2-Chloro-3-ethylquinoxaline**

- Molecular Formula: C₁₀H₉ClN₂
- Molecular Weight: 192.65 g/mol
- Canonical SMILES: CCC1=NC2=CC=CC=C2N=C1Cl
- InChI Key: FHNXFKKHWHXVSC-UHFFFAOYSA-N

Physicochemical Properties

Quantitative experimental data for **2-Chloro-3-ethylquinoxaline** is not extensively reported in the literature. However, by analyzing data from its closest structural analog, 2-Chloro-3-methylquinoxaline, we can establish reliable estimates for its key properties. The addition of a single methylene unit in the ethyl group is expected to slightly increase the melting point, boiling point, and lipophilicity (LogP) compared to the methyl analog.

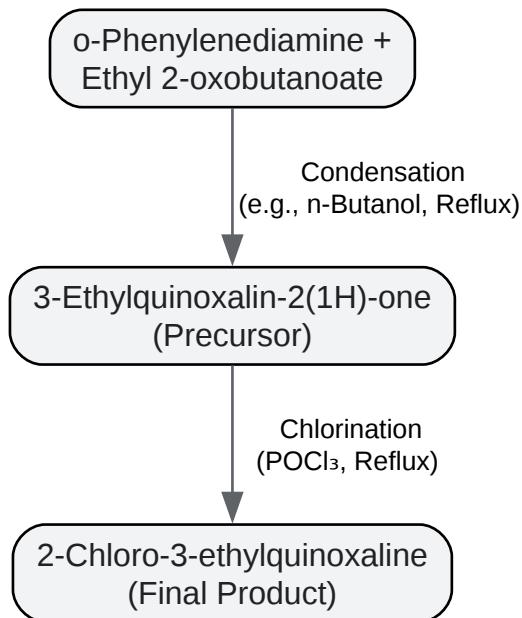
Property	2-Chloro-3-ethylquinoxaline (Predicted/Estimate d)	2-Chloro-3-methylquinoxaline (Experimental Data)	Justification for Estimation
Melting Point	93-96 °C	91-93 °C[1]	Increased molecular weight and van der Waals forces from the ethyl group may lead to a slightly higher melting point.
Boiling Point	~265-275 °C	259.9 ± 35.0 °C (Predicted)[1]	The larger ethyl group increases intermolecular forces, leading to a higher boiling point.
Density	~1.28 g/cm ³	1.292 ± 0.06 g/cm ³ (Predicted)[1]	Density is expected to be very similar, with minimal change from the additional CH ₂ group.
Solubility	Sparingly soluble in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, THF).	Very slightly soluble in water (0.43 g/L at 25 °C for a related analog)[2].	The "like dissolves like" principle suggests good solubility in moderately polar to nonpolar organic solvents, typical for such heterocyclic systems[3].
pKa (Predicted)	~ -1.5	-1.14 (Predicted for a related analog)[2]	The basicity is very low due to the electron-withdrawing nature of the pyrazine ring and the chloro substituent. The ethyl

			group has a minor electronic effect.
Appearance	Off-white to light yellow powder/solid.	Off-white solid / powder[1].	Analogous chloroquinoxaline derivatives are typically crystalline solids of this color.

Synthesis and Purification

The most reliable and common method for synthesizing 2-chloro-3-substituted quinoxalines is a two-step process: (1) condensation of an o-phenylenediamine with an α -keto acid or ester to form the quinoxalin-2-one precursor, followed by (2) chlorination using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl_3).[2][4][5]

Synthetic Workflow Diagram



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Caption: General synthetic workflow for **2-Chloro-3-ethylquinoxaline**.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-ethylquinoxaline

This protocol is adapted from established procedures for analogous compounds.[\[1\]](#)[\[5\]](#)

Part A: Synthesis of 3-Ethylquinoxalin-2(1H)-one (Precursor)

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 100 mmol) and n-butanol (100 mL).
- **Reagent Addition:** While stirring, add ethyl 2-oxobutanoate (14.3 g, 110 mmol) to the solution.
- **Reaction:** Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.
- **Isolation:** Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
- **Purification:** Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove residual n-butanol and unreacted ketoester. Dry the solid under vacuum to yield 3-ethylquinoxalin-2(1H)-one as a solid.

Part B: Chlorination to 2-Chloro-3-ethylquinoxaline

- **Reaction Setup:** In a 100 mL round-bottom flask under a nitrogen or argon atmosphere, carefully add phosphorus oxychloride (POCl₃, 30 mL). Cool the flask in an ice bath.
- **Reagent Addition:** Slowly add the dried 3-ethylquinoxalin-2(1H)-one (8.7 g, 50 mmol) from Part A in small portions to the cooled POCl₃. Causality Note: This addition is exothermic and must be done slowly to control the reaction temperature and prevent side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The solution should become homogeneous.

- Quenching: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice (approx. 400 g), slowly and carefully pour the reaction mixture with vigorous stirring. Safety Note: This quenching process is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.
- Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO_3) solution until the pH is ~7-8. Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).
- Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO_4). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Final Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 20:1) to afford pure **2-Chloro-3-ethylquinoxaline**.

Spectroscopic Characterization

While specific spectra for the title compound are not available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogs.^[6]

- ^1H NMR (400 MHz, CDCl_3):
 - δ 8.10-8.05 (m, 1H): Aromatic proton on the quinoxaline ring, likely H5 or H8.
 - δ 7.80-7.70 (m, 3H): Remaining three aromatic protons (H6, H7, and H5/H8). The signals will appear as complex multiplets due to coupling.
 - δ 3.10 (q, $J = 7.6$ Hz, 2H): Methylene protons ($-\text{CH}_2$) of the ethyl group, quartet due to coupling with the adjacent methyl group.
 - δ 1.45 (t, $J = 7.6$ Hz, 3H): Methyl protons ($-\text{CH}_3$) of the ethyl group, triplet due to coupling with the adjacent methylene group.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ ~155-150: C3 carbon attached to the ethyl group.

- $\delta \sim 148$ -143: C2 carbon attached to the chlorine atom.
- $\delta \sim 142$ -140 (x2): Quaternary carbons of the fused ring system (C4a, C8a).
- $\delta \sim 131$ -128 (x4): Aromatic CH carbons of the benzene ring portion.
- $\delta \sim 28.5$: Methylene carbon (-CH₂) of the ethyl group.
- $\delta \sim 12.5$: Methyl carbon (-CH₃) of the ethyl group.
- Mass Spectrometry (EI):
 - Molecular Ion (M⁺): A prominent molecular ion peak will be observed.
 - Isotope Pattern: A characteristic M/M+2 isotope pattern in an approximate 3:1 ratio will be present, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl). Expected peaks at m/z = 192 and 194.
 - Fragmentation: A key fragmentation will be the loss of an ethyl radical (-29) or ethylene (-28).

Chemical Reactivity

The chemical reactivity of **2-Chloro-3-ethylquinoxaline** is dominated by the electrophilic nature of the C2 carbon, which is activated by the electron-withdrawing pyrazine ring and the electronegative chlorine atom. This makes the compound an excellent substrate for nucleophilic aromatic substitution (S_nAr) reactions.

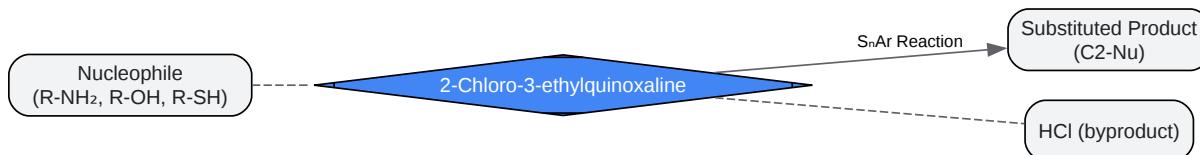
Nucleophilic Aromatic Substitution (S_nAr)

The chlorine atom can be readily displaced by a wide variety of nucleophiles, providing a powerful method for introducing diverse functional groups.^{[7][8]}

- N-Nucleophiles: Reacts with primary and secondary amines, anilines, and other nitrogen heterocycles to form 2-amino-3-ethylquinoxalines. These reactions are foundational in building libraries of bioactive compounds.^[8]

- O-Nucleophiles: Reacts with alkoxides and phenoxides to yield 2-alkoxy- or 2-aryloxy-3-ethylquinoxalines.[8]
- S-Nucleophiles: Reacts with thiols and thiophenols to form 2-thioether derivatives. These reactions are often rapid and high-yielding.[9][10]

Reactivity Diagram



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Caption: Nucleophilic substitution at the C2 position of the quinoxaline core.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, linking the quinoxaline core to various aryl or vinyl groups, further expanding its synthetic utility.[7]

Applications in Research and Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][11][12] **2-Chloro-3-ethylquinoxaline** serves as a critical starting material for accessing these complex derivatives.

- Anticancer Agents: Many quinoxaline derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer.[13] The ability to easily modify the 2-position of the quinoxaline allows for the optimization of binding to the ATP pocket of kinases like VEGFR-2.[13]
- Antimicrobial and Antiviral Agents: The quinoxaline nucleus is present in compounds showing potent activity against various bacteria, fungi, and viruses.[12]

- Materials Science: The rigid, planar structure of the quinoxaline system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.

Safety and Handling

- Hazard Classification: While specific data for the ethyl derivative is unavailable, the analogous 2-Chloro-3-methylquinoxaline is classified as acutely toxic (Oral) and can cause serious eye damage. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[\[1\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

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